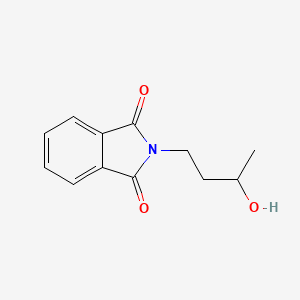
N~2~,N'~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a chemical compound with the molecular formula C21H44N2. It is known for its unique structure, which includes a cyclohexyl ring substituted with trimethyl groups and a butane backbone with dibutylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps. One common method includes the alkylation of 2,2,6-trimethylcyclohexanone with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), Chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted amines
Scientific Research Applications
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby altering the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Similar in structure but lacks the dibutylamine groups.
4-(2,2-Dimethyl-6-methylenecyclohexyl)-2-butanone: Another structurally related compound with different substituents on the cyclohexyl ring.
Uniqueness
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific combination of a cyclohexyl ring with trimethyl groups and a butane backbone with dibutylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89951-07-5 |
|---|---|
Molecular Formula |
C21H44N2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-N,2-N'-dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-7-9-16-22-21(6,23-17-10-8-2)15-13-19-18(3)12-11-14-20(19,4)5/h18-19,22-23H,7-17H2,1-6H3 |
InChI Key |
TUKAVVCSQOOFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)(CCC1C(CCCC1(C)C)C)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

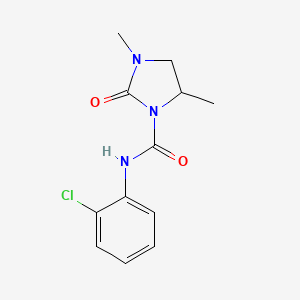
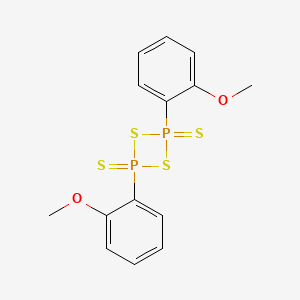
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
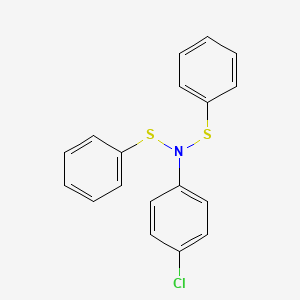
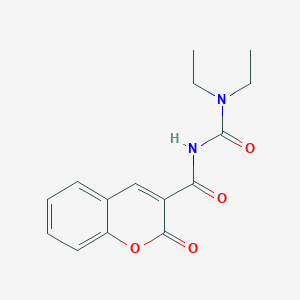
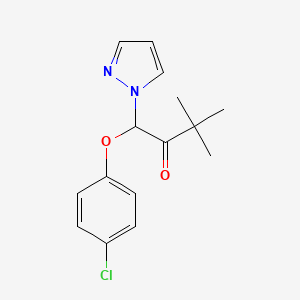
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
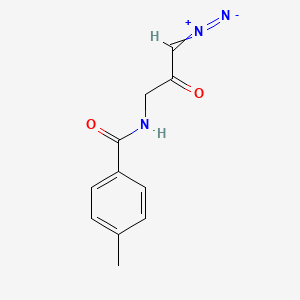
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
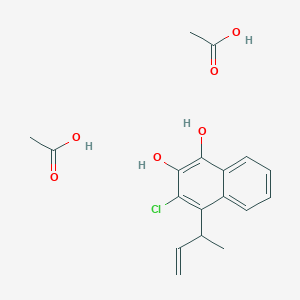
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
